N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide
Description
N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is a benzamide derivative featuring a conjugated α,β-unsaturated system with a chloromethyl (-CH2Cl) and cyano (-CN) substituent. The (2E)-configuration of the propenyl chain introduces steric and electronic effects that influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-[(E)-2-(chloromethyl)-3-cyanoprop-2-enyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-10(6-7-14)9-15-12(16)11-4-2-1-3-5-11/h1-6H,8-9H2,(H,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWIJYCOBIXRX-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=CC#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=C\C#N)/CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide typically involves the reaction of benzamide with a chloromethyl and cyanopropenyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloromethylating agents and cyanide sources. The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production method may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Substituents: Benzamide linked to a 3,4-dimethoxyphenethyl group. Functional groups: Methoxy (-OCH3), amide (-CONH-), and aromatic rings. Key differences: Lacks the α,β-unsaturated system and reactive chloromethyl/cyano groups.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents: 3-methylbenzamide with a hydroxyl and dimethyl-substituted ethyl chain.
- Functional groups: Hydroxyl (-OH), tertiary alcohol, and methyl groups.
- Key differences: Polar hydroxyl group enhances solubility but reduces electrophilicity compared to the chloromethyl group.
3,5-Dichloro-N-[(2E)-3-chloro-1,1-dimethylprop-2-en-1-yl]benzamide Substituents: Dichlorinated benzamide with a chlorinated ene chain and dimethyl group. Functional groups: Multiple chlorine atoms, conjugated double bond. Key differences: Additional chlorine substituents increase lipophilicity but may reduce metabolic stability compared to the cyano group.
Table 1: Structural Comparison
Biological Activity
N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety, which is known for its diverse biological activities, including anti-inflammatory and antitumor effects.
Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of key cellular pathways. Specifically, many benzamide derivatives have been shown to inhibit the transcription factor NF-kappaB, which plays a critical role in regulating inflammation and apoptosis. The inhibition of NF-kappaB leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and can induce apoptosis in cancer cells .
Anti-inflammatory Properties
Studies have demonstrated that benzamide derivatives possess significant anti-inflammatory properties. For instance, research on related compounds has shown that they can inhibit lipopolysaccharide-induced TNF-alpha production in animal models, suggesting a similar potential for this compound .
Table 1: Anti-inflammatory Effects of Benzamide Derivatives
| Compound | Dose (mg/kg) | TNF-alpha Inhibition (%) | Model Organism |
|---|---|---|---|
| Metoclopramide | 10 - 500 | 50 - 70 | Mouse |
| 3-Chloroprocainamide | 50 | 60 | Rat |
| N-[Chloromethyl]-benzamide | TBD | TBD | TBD |
Antitumor Activity
The antitumor activity of this compound has been evaluated through various assays. Compounds with structural similarities have shown promising results against several cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In vitro studies utilizing both 2D and 3D cell culture models revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis .
Table 2: Antitumor Activity Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | MTS |
| Compound B | HCC827 | 20.46 ± 8.63 | BrdU Proliferation |
| N-[Chloromethyl]-benzamide | NCI-H358 | TBD | TBD |
Case Studies
- Case Study on Inflammation : A study investigated the effect of benzamide derivatives on inflammation in a rat model. Treatment with a related compound resulted in significant reductions in lung edema and inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
- Antitumor Efficacy : In another study assessing various benzamides, compounds were tested on human lung cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that many derivatives exhibited high cytotoxicity in 2D cultures but showed reduced efficacy in more physiologically relevant 3D cultures, highlighting the need for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
